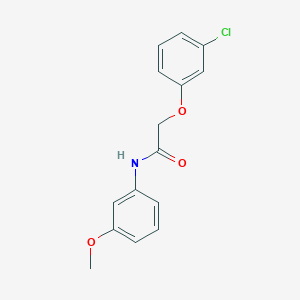

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a compound that likely shares structural and functional similarities with other acetamide derivatives studied for various applications, including medicinal chemistry and materials science. The structure of acetamide derivatives often confers specific physical, chemical, and biological properties, making them subjects of interest in synthetic organic chemistry and drug development.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, including acylation, esterification, and condensation reactions. For example, Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring of compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic techniques and X-ray crystallography. The compound synthesized by Sharma et al. (2018) crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are common structural features in acetamide derivatives that contribute to their stability and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including adduct formation and silylation. Nesnow et al. (1995) discussed the synthesis and characterization of adducts formed by the reaction of alachlor (a herbicide) with nucleosides, demonstrating the reactivity of the acetamide group in nucleophilic substitution reactions (Nesnow et al., 1995).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The study by Sharma et al. (2018) provided details on the orthorhombic crystalline structure and unit cell parameters of their synthesized compound, indicative of its solid-state characteristics (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and hydrogen bonding capability, are crucial for their potential applications. The intermolecular and intramolecular hydrogen bonds observed in the structure reported by Sharma et al. (2018) highlight the importance of these interactions in determining the compound's chemical behavior (Sharma et al., 2018).

科学的研究の応用

Herbicide Metabolism and Toxicology

Acetochlor, a related chloroacetamide herbicide, undergoes metabolic activation leading to DNA-reactive dialkylbenzoquinone imine. Studies have shown that both rat and human liver microsomes metabolize acetochlor, along with other chloroacetamide herbicides, to various intermediates, indicating a complex pathway involved in their carcinogenicity (Coleman et al., 2000).

Herbicide Efficacy and Soil Interaction

Research on chloroacetamide herbicides like acetochlor and alachlor demonstrates how soil properties affect their adsorption, mobility, and efficacy. These studies highlight the importance of soil organic matter and clay content in influencing the behavior of these herbicides (Weber & Peter, 1982).

Antimicrobial Applications

Some derivatives of chloroacetamide, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, have shown promising antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Applications

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed. This compound exhibits anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting its potential application in cancer treatment (Sharma et al., 2018).

Analgesic and Anti-inflammatory Activities

Chloroacetamide derivatives, such as 2-(Substituted phenoxy) Acetamide, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies offer insights into developing new therapeutic agents for pain and inflammation management (Rani et al., 2014).

特性

IUPAC Name |

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-19-13-6-3-5-12(9-13)17-15(18)10-20-14-7-2-4-11(16)8-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCZJYJFGWWABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)

![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)